2H-Pyran, 2-(3-furanylmethoxy)tetrahydro-
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Overview
Description
2-(furan-3-ylmethoxy)tetrahydro-2H-pyran is a heterocyclic compound that features both furan and tetrahydropyran rings. These structures are significant in organic chemistry due to their presence in various biologically active molecules and natural products . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-ylmethoxy)tetrahydro-2H-pyran typically involves the reaction of furan derivatives with tetrahydropyran intermediates. One common method includes the use of monocyclopropanated furans, which undergo ring-expansion reactions to form the desired tetrahydropyran derivatives . This process is often stereoselective and can be performed under metal-free conditions, making it environmentally friendly .
Industrial Production Methods
Industrial production of 2-(furan-3-ylmethoxy)tetrahydro-2H-pyran may involve large-scale synthesis using similar ring-expansion techniques. The use of catalysts such as lanthanide triflates or platinum can enhance the efficiency and yield of the reaction . These methods are scalable and can be adapted for continuous production processes.
Chemical Reactions Analysis
Types of Reactions
2-(furan-3-ylmethoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products
The major products formed from these reactions include various substituted furans, furanones, and tetrahydrofuran derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
2-(furan-3-ylmethoxy)tetrahydro-2H-pyran has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 2-(furan-3-ylmethoxy)tetrahydro-2H-pyran exerts its effects involves interactions with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects in treating diseases . The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2H-pyran: A structural analog with similar reactivity and applications.
Tetrahydrofuran: Shares the tetrahydropyran ring but lacks the furan moiety.
Furan: Contains the furan ring but lacks the tetrahydropyran structure.
Uniqueness
2-(furan-3-ylmethoxy)tetrahydro-2H-pyran is unique due to its combination of furan and tetrahydropyran rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of chemical reactions compared to its simpler analogs .
Properties
CAS No. |
89858-77-5 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(furan-3-ylmethoxy)oxane |
InChI |
InChI=1S/C10H14O3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h4,6-7,10H,1-3,5,8H2 |
InChI Key |
VLPQNQXSNOHYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=COC=C2 |
Origin of Product |
United States |
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